3-(4-Bromophenyl)piperidin-3-ol hydrochloride is a chemical compound with the molecular formula CHBrClNO and a molecular weight of 292.6 g/mol. This compound is characterized by a piperidine ring substituted with a bromophenyl group and a hydroxyl group, making it of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. It serves as a building block for more complex molecules and is studied for its potential biological activities and interactions with various biological targets .
The compound can be synthesized through the reaction of 4-bromobenzaldehyde with piperidine, followed by specific reduction processes to yield the hydrochloride salt form. It falls under the category of piperidine derivatives, which are known for their diverse pharmacological profiles, including analgesic, anti-inflammatory, and antipsychotic properties .
The synthesis of 3-(4-Bromophenyl)piperidin-3-ol hydrochloride typically involves the following steps:
These methods may vary based on specific laboratory conditions or desired yields.
The molecular structure of 3-(4-Bromophenyl)piperidin-3-ol hydrochloride features:
The compound's structural formula can be represented as follows:
3-(4-Bromophenyl)piperidin-3-ol hydrochloride can participate in several types of chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create derivatives with new properties.
The mechanism of action for 3-(4-Bromophenyl)piperidin-3-ol hydrochloride involves its interaction with specific biological targets, primarily receptors or enzymes within cellular pathways. The compound may modulate receptor activity by binding to sites that influence neurotransmitter release or inhibit enzymatic functions related to disease processes. Detailed studies are required to elucidate these pathways fully, but preliminary research indicates potential interactions with serotonin receptors and other neurochemical systems .
Further characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of synthesized compounds .
3-(4-Bromophenyl)piperidin-3-ol hydrochloride has several significant applications:
The piperidine ring in 3-(4-bromophenyl)piperidin-3-ol hydrochloride adopts a chair conformation, with the 3-hydroxy and 3-(4-bromophenyl) substituents occupying equatorial positions to minimize steric strain. This tertiary alcohol configuration creates a chiral center at C3, resulting in two enantiomers with distinct biochemical interactions. The hydroxyl group facilitates hydrogen bonding with biological targets, while the bromophenyl moiety provides steric bulk that influences target binding affinity. Molecular modeling reveals that the equatorial orientation of the 4-bromophenyl group allows π-stacking interactions with aromatic residues in enzyme binding pockets, a feature critical for receptor recognition [2] [5].
Table 1: Stereochemical Properties of Piperidine Derivatives
Compound | Substitution Position | Ring Conformation | Chiral Centers |
---|---|---|---|
3-(4-Bromophenyl)piperidin-3-ol | C3 | Chair (equatorial) | 1 (C3) |
4-(4-Bromophenyl)piperidin-4-ol | C4 | Chair (equatorial) | 1 (C4) |
3-(4-Chlorophenyl)piperidin-3-ol | C3 | Chair (equatorial) | 1 (C3) |
Comparative analysis of 4-(4-bromophenyl)piperidin-4-ol (CID 93911) demonstrates that positional isomerism significantly alters electronic distribution. The C4-substituted analogue shows reduced hydrogen-bonding capacity due to steric hindrance from adjacent ring protons, decreasing its interaction flexibility with biological targets by ~40% compared to the C3-substituted compound [5] [9].
The 4-bromophenyl group exerts substantial electronic effects through both inductive (-I) and resonance (+R) contributions. Hammett substituent constant analysis (σ = +0.23) indicates moderate electron-withdrawing character, which stabilizes the developing positive charge during electrophilic reactions at the para-position. This electronic perturbation increases the compound's dipole moment to 5.2 Debye, enhancing solubility in polar solvents compared to non-halogenated analogues [7] [8].
X-ray crystallography of related compounds confirms the bromophenyl ring lies perpendicular (85-95° dihedral angle) to the piperidine plane, optimizing conjugation while minimizing steric clash. The bromine atom's size (van der Waals radius: 1.85Å) creates a distinctive electrostatic potential map with a positive region near the C-Br bond, facilitating halogen bonding with carbonyl oxygen atoms in target proteins (bond strength: -3.2 to -5.6 kcal/mol). This interaction is exploited in dopamine D₂ receptor ligands, where bromine serves as a bioisostere for iodine in radioligand analogs [7].
Table 2: Electronic Parameters of *Para-Substituted Phenyl Derivatives*
Substituent | Hammett σ Value | Dipole Moment (Debye) | Halogen Bond Strength (kcal/mol) |
---|---|---|---|
-Br | +0.23 | 5.2 | -3.2 to -5.6 |
-Cl | +0.24 | 4.9 | -2.8 to -4.3 |
-H | 0.00 | 3.8 | - |
-OCH₃ | -0.27 | 4.1 | - |
Pyrrolidine vs. Piperidine Derivatives: Replacing the six-membered piperidine with a five-membered pyrrolidine ring increases ring strain by ~8 kcal/mol, flattening the ring system and altering substituent orientation. The 3-(4-bromophenyl)pyrrolidin-3-ol derivative exhibits a 25° reduction in the aryl ring dihedral angle, enhancing conjugation but reducing steric accessibility for target binding. Biological assays reveal 30-40% lower binding affinity for dopamine receptors compared to piperidine analogues, demonstrating the critical role of ring size in target engagement [5] [6].
Halogen Substitution Effects: Comparative analysis of 3-(4-chlorophenyl)piperidin-3-ol hydrochloride (CAS 173447-88-6) shows that chlorine's smaller atomic radius reduces hydrophobic contact surface area by 18% versus bromine analogues. This decreases binding free energy (-ΔG) by ~1.8 kcal/mol in kinase inhibition assays, confirming bromine's optimal balance of steric bulk and electronic properties for target interactions. The bromo derivative exhibits 5-fold greater potency in tumor-selective cytotoxicity assays due to enhanced membrane permeability (LogP bromo: 2.60 vs. chloro: 2.20) [4] [6].
Table 3: Comparative Structural and Biological Properties of Analogues
Compound | Ring Size | LogP | Hydrogen Bond Acceptors | Tumor Cell CC₅₀ (μM) |
---|---|---|---|---|
3-(4-Bromophenyl)piperidin-3-ol HCl | 6-membered | 2.60 | 2 | 0.06-0.32* |
3-(4-Chlorophenyl)piperidin-3-ol HCl | 6-membered | 2.20 | 2 | 0.08-0.93 |
4-(4-Bromophenyl)piperidin-4-ol | 6-membered | 2.45 | 2 | 0.35-1.56 |
3-(4-Bromophenyl)pyrrolidin-3-ol | 5-membered | 2.15 | 2 | 3.8-18.0 |
*Data from Table 1 in [6], showing range across cancer cell lines
Piperidin-3-ol vs. Piperidin-4-ol Isomers: Spatial positioning differences create distinct biological profiles. The 4-substituted isomer shows ~50% reduced cytotoxicity toward squamous cell carcinomas (average CC₅₀ = 0.93 μM) compared to the 3-substituted compound (average CC₅₀ = 0.32 μM), attributed to altered orientation of the pharmacophore relative to biological targets. Molecular dynamics simulations reveal the 3-substituted isomer maintains 2.1 Å closer proximity to catalytic residues in kinase binding sites [5] [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2